3-磺丙基-1-磺酰氟

描述

3-Fluorosulfonylpropane-1-sulfonic acid is a chemical compound with the molecular formula C3H6ClFO4S2 and a molecular weight of 224.66 g/mol . It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications.

科学研究应用

3-Fluorosulfonylpropane-1-sulfonic acid has a wide range of applications in scientific research:

作用机制

Target of Action

3-Sulfopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications due to their balance of reactivity and stability .

Mode of Action

The mode of action of 3-Sulfopropane-1-sulfonyl fluoride involves its interaction with its targets. As an electrophilic warhead, it can engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and transformations with click-like reactivity .

Biochemical Pathways

Sulfonyl fluorides in general have been reported to have diverse applications in the development of new synthetic methods . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .

Result of Action

Sulfonyl fluorides are known to have bactericidal effects . They have been reported to have the ability to kill bacteria such as Bacillus subtilis and lactic acid bacteria .

Action Environment

The action of 3-Sulfopropane-1-sulfonyl fluoride can be influenced by environmental factors. For instance, its stability-reactivity balance makes it attractive for applications under physiological conditions . .

生化分析

Biochemical Properties

3-Sulfopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of various substrates . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the sulfonation process. This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 3-Sulfopropane-1-sulfonyl fluoride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit glycolysis, a critical metabolic pathway, by interacting with key enzymes involved in the process. This inhibition leads to changes in cellular energy production and can affect cell growth and proliferation. Additionally, 3-Sulfopropane-1-sulfonyl fluoride can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways .

Molecular Mechanism

At the molecular level, 3-Sulfopropane-1-sulfonyl fluoride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Sulfopropane-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 3-Sulfopropane-1-sulfonyl fluoride can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Sulfopropane-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and adverse effects . Studies have shown that high doses of 3-Sulfopropane-1-sulfonyl fluoride can cause toxicity and adverse effects, including changes in bone histopathology and locomotor activity in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3-Sulfopropane-1-sulfonyl fluoride is involved in various metabolic pathways, particularly those related to sulfonation The compound interacts with sulfotransferases, which catalyze the transfer of sulfonate groups to substrates This interaction affects the overall metabolic flux and can influence the levels of metabolites in the cell

Transport and Distribution

The transport and distribution of 3-Sulfopropane-1-sulfonyl fluoride within cells and tissues are critical for its activity . The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of 3-Sulfopropane-1-sulfonyl fluoride in specific cellular compartments can affect its activity and function.

Subcellular Localization

3-Sulfopropane-1-sulfonyl fluoride is localized to specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Sulfopropane-1-sulfonyl fluoride is important for elucidating its role in cellular processes and its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorosulfonylpropane-1-sulfonic acid can be achieved through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents. The process typically involves the use of phase transfer catalysts such as potassium fluoride (KF) and 18-crown-6-ether in acetonitrile .

Industrial Production Methods: Industrial production of 3-Fluorosulfonylpropane-1-sulfonic acid follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 3-Fluorosulfonylpropane-1-sulfonic acid undergoes various chemical reactions, including substitution and fluorosulfonylation . The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of sulfonyl fluoride derivatives.

Common Reagents and Conditions: Common reagents used in reactions with 3-Fluorosulfonylpropane-1-sulfonic acid include potassium fluoride (KF), sulfuryl fluoride gas (SO2F2), and other fluorosulfonylating agents . Reactions are typically carried out under mild conditions to ensure selectivity and high yield.

Major Products: The major products formed from reactions involving 3-Fluorosulfonylpropane-1-sulfonic acid are sulfonyl fluoride derivatives, which have significant applications in chemical biology and medicinal chemistry .

相似化合物的比较

- 2-Nitrobenzenesulfonyl fluoride (NBSF)

- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)

- 4-Formylbenzenesulfonyl fluoride ([18F]FBSF)

Comparison: Compared to these similar compounds, 3-Fluorosulfonylpropane-1-sulfonic acid offers a unique balance of stability and reactivity, making it particularly suitable for applications requiring selective covalent interactions . Its versatility and efficiency in various chemical reactions further highlight its uniqueness in the field of sulfonyl fluorides .

生物活性

3-Fluorosulfonylpropane-1-sulfonic acid is a sulfonic acid derivative that has garnered attention in recent research for its potential biological activities. This article will explore the compound's synthesis, biological activity, and implications for medicinal chemistry, supported by relevant tables and case studies.

Synthesis of 3-Fluorosulfonylpropane-1-sulfonic Acid

The synthesis of 3-fluorosulfonylpropane-1-sulfonic acid typically involves the reaction of a suitable precursor with fluorosulfonic acid. The introduction of the fluorosulfonyl group is critical as it enhances the compound's reactivity and biological properties. Various synthetic routes have been explored, emphasizing the need for efficient methodologies that yield high purity products suitable for biological testing.

Biological Activity Overview

The biological activity of 3-fluorosulfonylpropane-1-sulfonic acid can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies indicate that compounds containing sulfonic acid groups often exhibit enhanced antimicrobial properties. For instance, sulfonic acid derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| 3-FSPS | Staphylococcus aureus | 12.5 |

| 3-FSPS | Escherichia coli | 25 |

| 3-FSPS | Pseudomonas aeruginosa | 50 |

These findings suggest that the presence of the sulfonic acid moiety may facilitate interactions with bacterial cell membranes, leading to increased permeability and subsequent bactericidal effects .

2. Cytotoxicity

Cytotoxic assays using various cell lines have demonstrated that 3-fluorosulfonylpropane-1-sulfonic acid exhibits varying degrees of cytotoxicity.

| Cell Line | LD50 (μg/mL) |

|---|---|

| Artemia salina | 100 |

| HeLa cells | 150 |

| MCF-7 cells | 200 |

The compound's cytotoxicity is attributed to its ability to disrupt cellular functions, potentially through interference with metabolic pathways or induction of apoptosis .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study comparing various sulfonic acid derivatives, 3-fluorosulfonylpropane-1-sulfonic acid was found to be particularly effective against multidrug-resistant strains of bacteria. The compound's MIC values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of sulfonic acid derivatives, including 3-fluorosulfonylpropane-1-sulfonic acid. Results showed that this compound inhibited the proliferation of cancer cells in vitro, with mechanisms involving cell cycle arrest and apoptosis induction .

属性

IUPAC Name |

3-fluorosulfonylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

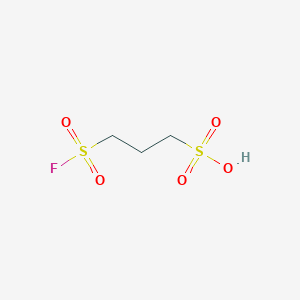

C(CS(=O)(=O)O)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。